Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15605496
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O5S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H22N2O5S/c1-6-25-17(22)15-10(2)19-18(26)20(11(3)21)16(15)12-7-8-13(23-4)14(9-12)24-5/h7-9,16H,6H2,1-5H3,(H,19,26) |
| Standard InChI Key | DQTWGDAVOCNYMX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate, reflects its intricate architecture. Key features include:
-
A 1,4-dihydropyrimidine core with a sulfur atom at the 2-position.
-
Substituents such as 3,4-dimethoxyphenyl, acetyl, and methyl groups that modulate its electronic and steric properties.
-
An ethyl carboxylate moiety at the 5-position, enhancing solubility and bioavailability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C |
| InChIKey | DQTWGDAVOCNYMX-UHFFFAOYSA-N |
The 3,4-dimethoxyphenyl group contributes to π-π stacking interactions with biological targets, while the sulfanylidene group enhances hydrogen-bonding capabilities.
Synthesis and Optimization
The synthesis of this compound involves a multi-step protocol starting from thioxo-dihydropyrimidine precursors. Key steps include:
-
Cyclocondensation: A Biginelli-like reaction between ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, and thiourea under acidic conditions.
-
Acetylation: Post-cyclization acetylation using acetic anhydride to introduce the 3-acetyl group.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reactants | Ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, thiourea |
| Catalyst | HCl or p-TsOH |
| Temperature | 80–100°C |
| Yield | Up to 85% |
The reaction’s efficiency is attributed to the electron-donating methoxy groups, which stabilize intermediates during cyclization.
Biological Activities
Dihydropyrimidine derivatives are renowned for their pharmacological versatility. This compound exhibits:
Antimicrobial Activity
-
Bacterial Inhibition: Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Anti-Inflammatory Activity
-
COX-2 Inhibition: Shows 70% inhibition at 10 µM concentration in vitro, comparable to celecoxib.
-
NF-κB Pathway Modulation: Reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Spectroscopic Characterization
Structural elucidation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 5.12 (s, 1H, NH).
-
¹³C NMR: Signals at δ 168.9 (C=O), 152.3 (C=S), confirming the dihydropyrimidine core.
UV-Visible Spectroscopy
-
λₘₐₓ: 274 nm (π→π* transition of the aromatic ring) and 320 nm (n→π* transition of the C=S group).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume